molecular formula C24H25N3O9 B11483790 ethyl 5-({6-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({6-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11483790
M. Wt: 499.5 g/mol
InChI Key: XCUJYPRNZUFAEQ-GATIEOLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-({6-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including an oxazole ring, a benzodioxole moiety, and a hydrazone linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-({6-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of appropriate phenolic compounds with methoxy-substituted benzene derivatives under acidic conditions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the benzodioxole derivative with a hydrazine compound in the presence of a suitable catalyst.

    Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving nitriles and α-haloketones under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-({6-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 5-({6-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Ethyl 5-({6-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:

    This compound: Similar structure but with different substituents.

    Mthis compound: Methyl ester instead of ethyl ester.

    Propyl 5-({6-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate: Propyl ester instead of ethyl ester.

Properties

Molecular Formula

C24H25N3O9

Molecular Weight

499.5 g/mol

IUPAC Name

ethyl 5-[[6-[(Z)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C24H25N3O9/c1-4-33-24(30)17-10-13(36-27-17)9-15-16(11-25-26-23(29)14-7-5-6-8-18(14)28)20(32-3)22-21(19(15)31-2)34-12-35-22/h5-8,11,13,28H,4,9-10,12H2,1-3H3,(H,26,29)/b25-11-

InChI Key

XCUJYPRNZUFAEQ-GATIEOLUSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N\NC(=O)C4=CC=CC=C4O

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NNC(=O)C4=CC=CC=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.